molecular formula C7H6F2N2O2 B1409033 3,4-Difluoro-5-nitrobenzylamine CAS No. 1803730-57-5

3,4-Difluoro-5-nitrobenzylamine

Cat. No.: B1409033
CAS No.: 1803730-57-5
M. Wt: 188.13 g/mol
InChI Key: FDSDNWNHVXVJDP-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzylamine (C₇H₆F₂N₂O₂; average mass: 188.133 g/mol) is a fluorinated aromatic amine characterized by a benzylamine backbone substituted with two fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position . Its molecular structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s instability under reducing conditions (e.g., SnCl₂-mediated nitro group reduction) necessitates careful handling during synthesis .

Properties

CAS No.

1803730-57-5

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

(3,4-difluoro-5-nitrophenyl)methanamine

InChI

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H,3,10H2

InChI Key

FDSDNWNHVXVJDP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds were selected due to shared structural motifs (fluorine, nitro, or benzyl/benzamide cores):

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions Key Applications References
3,4-Difluoro-5-nitrobenzylamine C₇H₆F₂N₂O₂ 188.13 Benzylamine, Nitro, Fluoro 3,4-difluoro; 5-nitro Pharmaceutical intermediate
2-Chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide C₁₃H₇ClF₂N₂O₃ 324.66 Benzamide, Chloro, Nitro, Fluoro 3,4-difluoro (phenyl); 5-nitro Agrochemical research
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 Benzamide, Chloro, Fluoro 2,6-difluoro Pesticide (insect growth regulator)
3,4-Difluoro-5-nitrobenzoic acid C₇H₃F₂NO₄ 203.10 Benzoic acid, Nitro, Fluoro 3,4-difluoro; 5-nitro Chemical synthesis intermediate

Structural and Functional Differences

Substituent Positions and Electronic Effects
  • Fluorine Substitution :

    • In this compound, the 3,4-difluoro arrangement creates a meta-directing electronic environment, enhancing the nitro group’s electron-withdrawing effect. This contrasts with diflubenzuron, where 2,6-difluoro substitution imposes steric hindrance and ortho/para electronic effects .
    • Fluorine atoms increase lipophilicity, improving membrane permeability in bioactive compounds .
  • Nitro Group :

    • The 5-nitro position in this compound stabilizes the aromatic ring via resonance, whereas in 2-chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide, the nitro group participates in hydrogen bonding, affecting solubility .
Functional Group Reactivity
  • Benzylamine vs. Benzamide :
    • The primary amine in this compound enables nucleophilic reactions (e.g., acylation, alkylation), whereas benzamide derivatives (e.g., diflubenzuron) exhibit reduced reactivity due to the amide’s resonance stabilization .
    • The carboxylic acid group in 3,4-Difluoro-5-nitrobenzoic acid allows for esterification or salt formation, unlike the benzylamine’s amine group .

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